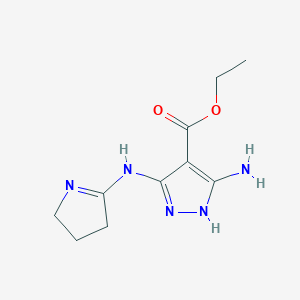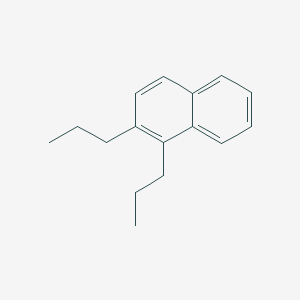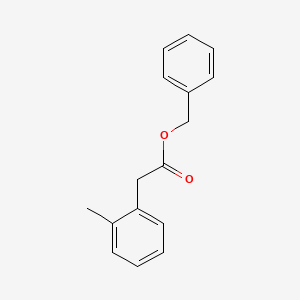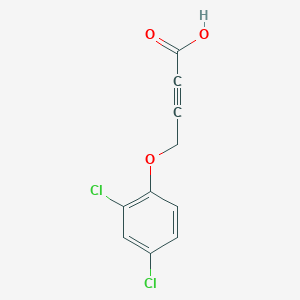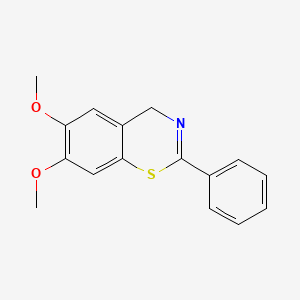
4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with methoxy groups at the 6 and 7 positions and a phenyl group at the 2 position.
Métodos De Preparación
The synthesis of 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives, which then undergo thiazine ring closure to yield the desired benzothiazine compound . Another approach is the electrochemical intramolecular dehydrogenative cyclization of N-benzylbenzenecarbothioamides . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of the thiazine ring can be achieved using reagents such as potassium permanganate or hydrogen peroxide . Reduction reactions typically involve the use of reducing agents like sodium borohydride. Substitution reactions can occur at the methoxy or phenyl groups, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it has been studied for its DNA/RNA binding properties, making it a potential probe for nucleic acid research . In medicine, benzothiazine derivatives have shown promise as anti-inflammatory, antimicrobial, and antiproliferative agents
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- involves its interaction with biological targets through hydrogen bonding and π–π interactions . The methoxy and phenyl groups enhance its binding affinity to specific molecular targets, such as enzymes and receptors. The compound’s biological activity is attributed to its ability to modulate various molecular pathways, including those involved in inflammation, microbial growth, and cell proliferation .
Comparación Con Compuestos Similares
4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- can be compared to other benzothiazine derivatives, such as 4H-3,1-Benzothiazin-4-ones and 2-Amino-4H-3,1-benzoxazin-4-ones . These compounds share similar structural features but differ in their substituents and biological activities. For example, 2-Amino-4H-3,1-benzoxazin-4-ones are known for their potency as acyl-enzyme inhibitors, whereas 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- exhibits a broader range of biological activities . The unique combination of methoxy and phenyl groups in 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
23654-69-5 |
|---|---|
Fórmula molecular |
C16H15NO2S |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-phenyl-4H-1,3-benzothiazine |
InChI |
InChI=1S/C16H15NO2S/c1-18-13-8-12-10-17-16(11-6-4-3-5-7-11)20-15(12)9-14(13)19-2/h3-9H,10H2,1-2H3 |
Clave InChI |
FMVSILSTBPNIKJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CN=C(S2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




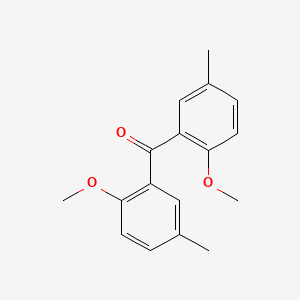
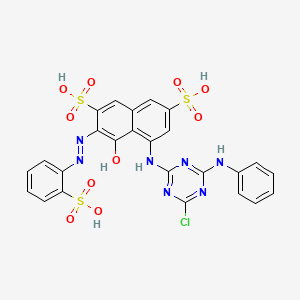
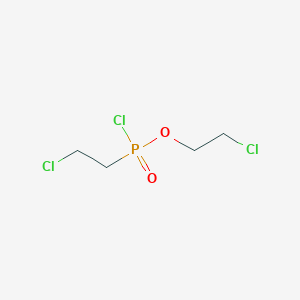
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)
